molecular formula C20H24N2O4S B2727483 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 1448043-28-4

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2727483
CAS No.: 1448043-28-4
M. Wt: 388.48
InChI Key: QXXFVGBWERKJOZ-UHFFFAOYSA-N
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Description

The compound “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide” is a complex organic molecule. It contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is a key structure in many natural products and synthetic pharmaceuticals .


Molecular Structure Analysis

The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . The presence of the indole nucleus in a compound can contribute to its biological activity.

Scientific Research Applications

Anticancer Properties

The compound has been involved in studies exploring its anticancer properties. For instance, a study conducted by Zhang, Shi-jie, Hu, and Wei-Xiao (2010) synthesized a novel compound related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, which showed potential anticancer properties. The compound was characterized using various techniques including X-ray diffraction, indicating its potential in cancer research (Zhang et al., 2010).

Endothelin Antagonism

Research into the biphenylsulfonamides series, including similar compounds, has identified them as novel series of endothelin-A (ETA) selective antagonists. Modifications to the pendant phenyl ring improved both binding and functional activity, as demonstrated by Murugesan et al. (1998). This research highlights the compound's role in cardiovascular research, particularly related to endothelin antagonism (Murugesan et al., 1998).

Antitumor Sulfonamides

Owa et al. (2002) conducted a study focusing on sulfonamide-focused libraries, including compounds structurally similar to this compound. They found that these compounds acted as potent cell cycle inhibitors and progressed to clinical trials as antitumor agents. This indicates the compound's utility in the development of new antitumor medications (Owa et al., 2002).

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-9-15(10-14(2)20(13)26-4)27(24,25)21-11-19(23)17-12-22(3)18-8-6-5-7-16(17)18/h5-10,12,19,21,23H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXFVGBWERKJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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